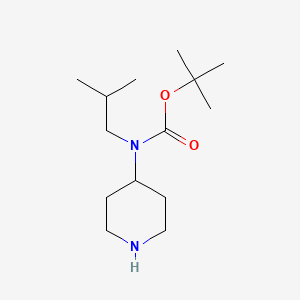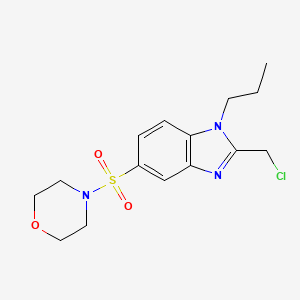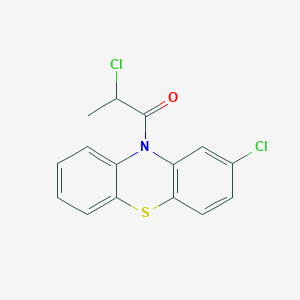
tert-butyl N-(2-methylpropyl)-N-(piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-methylpropyl)-N-(piperidin-4-yl)carbamate, also known as TBPC, is a synthetic compound that has been studied for its potential applications in various scientific fields. TBPC is a tertiary amine-based carbamate and is a member of the piperidine family of compounds. TBPC has been studied for its potential use in the synthesis of a variety of compounds, as well as its ability to act as a catalyst in various chemical reactions. Additionally, TBPC has been studied for its potential use in the development of new drugs and its potential to act as a pharmacological agent.
Applications De Recherche Scientifique
Tert-butyl N-(2-methylpropyl)-N-(piperidin-4-yl)carbamate has been studied for its potential use in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. This compound has also been studied for its potential use in the development of new drugs and its potential to act as a pharmacological agent. Additionally, this compound has been studied for its ability to act as a catalyst in various chemical reactions, such as the synthesis of polymers and the synthesis of pharmaceuticals.
Mécanisme D'action
Tert-butyl N-(2-methylpropyl)-N-(piperidin-4-yl)carbamate has been studied for its potential ability to act as a catalyst in various chemical reactions. This compound acts as a catalyst by forming an active intermediate, which then reacts with the substrate to form the desired product. This compound also acts as a stabilizing agent, which helps to increase the rate of the reaction. Additionally, this compound can act as a proton donor, which helps to increase the reactivity of the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential ability to act as a pharmacological agent. This compound has been shown to have a range of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, as well as the potential to act as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(2-methylpropyl)-N-(piperidin-4-yl)carbamate has a number of advantages for use in lab experiments, such as its low cost, its availability in a variety of forms, and its ability to act as a catalyst in various chemical reactions. Additionally, this compound is a relatively stable compound, making it suitable for use in long-term experiments. However, this compound has some limitations for use in lab experiments, such as its potential toxicity and its tendency to form unstable compounds when exposed to air.
Orientations Futures
Tert-butyl N-(2-methylpropyl)-N-(piperidin-4-yl)carbamate has a number of potential applications in various scientific fields. This compound could be used to develop new drugs, as well as in the synthesis of polymers and agrochemicals. Additionally, this compound could be used as a catalyst in various chemical reactions, as well as a pharmacological agent. Finally, this compound could be studied for its potential to act as a neuroprotective agent, as well as its potential to act as an anti-inflammatory and anti-oxidant.
Méthodes De Synthèse
Tert-butyl N-(2-methylpropyl)-N-(piperidin-4-yl)carbamate is synthesized through a process known as amine condensation. This method involves the reaction of an amine group with an acid chloride, producing an amide and a hydrogen chloride molecule. The reaction of the amine and acid chloride is catalyzed by a base, such as sodium hydroxide. The resulting amide is then treated with a tertiary amine, such as this compound, to form a carbamate. This compound can also be synthesized through a process known as alkylation, where an alkyl halide is reacted with a tertiary amine in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
tert-butyl N-(2-methylpropyl)-N-piperidin-4-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)10-16(12-6-8-15-9-7-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOZVJZQGRKNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCNCC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B6144584.png)

![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)
![2-{2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]hydrazin-1-yl}benzoic acid](/img/structure/B6144601.png)
![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)
amine, oxalic acid](/img/structure/B6144613.png)


![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)